molecular formula C15H19N3O2S2 B2787382 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide CAS No. 1795192-83-4

1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide

Cat. No.: B2787382
CAS No.: 1795192-83-4
M. Wt: 337.46
InChI Key: AFZVHYVJZXTZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a methanesulfonamide group

Mechanism of Action

Target of Action

The compound “1-phenyl-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide” has been found to target PI3Kα/HDAC6 . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. HDAC6 is a unique histone deacetylase enzyme that has been shown to play a role in a variety of biological functions .

Mode of Action

The compound interacts with its targets, PI3Kα and HDAC6, leading to significant changes in the cell. It inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin . This interaction disrupts the normal functioning of these targets, leading to the desired therapeutic effects .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway, which is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting the phosphorylation of pAkt, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation . Additionally, the compound induces the accumulation of acetylated α-tubulin, which may disrupt microtubule function and affect cell motility .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability and distribution within the body .

Result of Action

The compound’s action results in significant molecular and cellular effects. By targeting PI3Kα and HDAC6, it disrupts key cellular processes such as cell growth, proliferation, and motility . This can lead to the inhibition of tumor growth and the induction of cell death, making it a potential candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .

Scientific Research Applications

1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide is unique due to its specific combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

1-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,12-13-5-2-1-3-6-13)17-11-14-7-4-9-18(14)15-16-8-10-21-15/h1-3,5-6,8,10,14,17H,4,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZVHYVJZXTZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.